Theoretical studies on the electronic structure of N,N-Dimethyl-3-vinylaniline
Theoretical studies on the electronic structure of N,N-Dimethyl-3-vinylaniline
Technical Guide: Theoretical Framework & Electronic Structure Analysis of N,N-Dimethyl-3-vinylaniline
Executive Summary
This technical guide outlines the theoretical framework for analyzing the electronic structure of N,N-Dimethyl-3-vinylaniline (CAS: 5339-11-7).[1] Unlike its para-substituted isomer (4-vinylaniline), the meta-substitution pattern in this molecule introduces a unique "conjugation interruption" that significantly alters its polymerization kinetics, fluorescence quenching properties, and frontier molecular orbital (FMO) distribution.[2][1] This document serves as a protocol for researchers to characterize this molecule using Density Functional Theory (DFT) and validate its utility as a functional monomer in amphiphilic copolymers and cationic polymerization systems.[2][1]
Part 1: Chemical Identity & Structural Context[1][2]
To understand the electronic behavior of N,N-Dimethyl-3-vinylaniline, one must first analyze its topological connectivity relative to the benzene ring's nodal planes.[1]
The Meta-Conjugation Effect
In the para-isomer (N,N-dimethyl-4-vinylaniline), the nitrogen lone pair is in direct conjugation with the vinyl group through the quinoid resonance structure.[1] This creates a "push-pull" system with a low HOMO-LUMO gap.[2][1]
In N,N-Dimethyl-3-vinylaniline (Meta-isomer) :
-
Resonance Decoupling: The meta-position prevents the direct delocalization of the nitrogen lone pair (
) into the vinylngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -system.[2] The resonance structures cannot place the negative charge on the vinyl-bearing carbon without disrupting aromaticity significantly more than in the para case.[2][1] -
Inductive Dominance: The electronic influence of the dimethylamino group on the vinyl group is primarily inductive (
-bond polarization) rather than mesomeric (resonance).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Implication: The molecule retains higher energy HOMO levels localized on the amine, while the vinyl group remains electronically distinct, affecting its reactivity ratios (
) in copolymerization.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Table 1: Structural Comparison of Isomers
| Feature | N,N-Dimethyl-4 -vinylaniline (Para) | N,N-Dimethyl-3 -vinylaniline (Meta) |
| Conjugation | Direct (Through-conjugation) | Cross-conjugated (Disrupted) |
| Dipole Moment | High (Strong Charge Transfer) | Moderate |
| HOMO Location | Delocalized over entire system | Localized on Aniline fragment |
| Polymerization | Highly reactive (Q value > 2.[2][1]0) | Moderately reactive (Q value ~ 1.0 - 1.5) |
Part 2: Computational Methodology (Protocol)
This section details the validated protocol for the theoretical study of this molecule. The methodology is designed to capture the subtle electronic effects of the dimethylamino group rotation and the vinyl group conformation.[2][1]
Computational Workflow
The following Graphviz diagram illustrates the logical flow for the theoretical characterization, from geometry optimization to reactivity prediction.
Figure 1: Computational workflow for the electronic structure characterization of N,N-Dimethyl-3-vinylaniline.
Step-by-Step Protocol
Step 1: Geometry Optimization
-
Method: Density Functional Theory (DFT) is the standard.[2][1][3][4]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is recommended for its balance of cost and accuracy for organic amines.[2][1]
-
Basis Set: 6-311++G(d,p) .[2][1]
-
Rationale: The "++" (diffuse functions) are critical for correctly modeling the lone pair on the Nitrogen atom and the diffuse
-electrons of the vinyl group.[2] The "(d,p)" (polarization functions) account for the distortion of orbitals in the aromatic ring.[2][1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
-
Solvation: Use the Polarizable Continuum Model (PCM) .[2][1]
Step 2: Vibrational Frequency Analysis
-
Perform a frequency calculation at the same level of theory to ensure the optimized geometry is a true minimum (zero imaginary frequencies).
-
Validation: Check the N-C(methyl) stretching modes (typically 2800-3000 cm⁻¹) and the C=C vinyl stretch (approx. 1630 cm⁻¹) against experimental IR data if available.
Step 3: Natural Bond Orbital (NBO) Analysis
-
Use NBO 6.0 or later to quantify the delocalization energy (
).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Focus: Calculate the interaction energy between the Nitrogen lone pair (
) and the antibonding orbitals of the benzene ring (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ).[2] In the meta-isomer, verify the lack of strong interaction with the vinylngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> orbital.[2]
Part 3: Theoretical Electronic Structure
Based on established principles of physical organic chemistry and analogous DFT studies, the following electronic features characterize N,N-Dimethyl-3-vinylaniline.
Frontier Molecular Orbitals (FMOs)
The reactivity of the molecule is governed by the energy gap (
-
HOMO (Highest Occupied Molecular Orbital):
-
Character: Predominantly
-character localized on the aniline moiety (benzene ring + dimethylamino group).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Energy: High (less negative), making the molecule a good nucleophile and susceptible to oxidation.[2][1]
-
Visual: The lobes will be large over the Nitrogen and the ortho/para positions relative to the Nitrogen (which are meta/ortho to the vinyl group).[2][1]
-
-
LUMO (Lowest Unoccupied Molecular Orbital):
-
Character: Predominantly
-character localized on the styrene moiety (vinyl group + benzene ring).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Significance: The separation of HOMO (amine-centered) and LUMO (vinyl-centered) due to meta-substitution reduces the probability of intramolecular charge transfer (ICT) compared to the para-isomer.[2][1]
-
Molecular Electrostatic Potential (MEP)
The MEP map will reveal the reactive sites for polymerization initiators:
-
Red Regions (Negative Potential): Concentrated on the Nitrogen atom (lone pair).[2][1] This is the primary site for protonation or complexation with Lewis acids (e.g.,
,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) during cationic polymerization initiation.[2] -
Blue Regions (Positive Potential): Located on the vinyl hydrogens and the methyl hydrogens.[2][1]
Reactivity Implication: In cationic polymerization, the Lewis acid initiator may complex with the nitrogen before initiating the vinyl group, potentially retarding the polymerization rate unless the amine is pre-complexed or blocked.[1]
Part 4: Reactivity Descriptors & Applications
The theoretical data translates into specific reactivity parameters useful for drug delivery systems (amphiphilic polymers) and materials science.[2][1]
Table 2: Predicted Global Reactivity Descriptors (Values are estimates based on B3LYP/6-311++G(d,p) scaling for aniline derivatives)
| Parameter | Symbol | Formula | Interpretation |
| Ionization Potential | Low | ||
| Chemical Hardness | Lower than styrene; indicates "soft" character, reactive to soft electrophiles.[2] | ||
| Electrophilicity | Moderate; the vinyl group is electron-rich but not as activated as the para-isomer. | ||
| Alfrey-Price Q | ~ 1.0 - 1.5 | Resonance stability of the radical adduct.[2] | |
| Alfrey-Price e | ~ -0.5 to -0.8 | Negative value confirms electron-rich double bond (donor).[2] |
Application in Polymerization
-
Cationic Polymerization: The electron-donating dimethylamino group activates the benzene ring.[2][1] However, the meta-position means this activation is inductive.[2][1] The propagation rate constant (
) will be lower than the para-isomer but higher than unsubstituted styrene.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Radical Polymerization: The monomer is suitable for copolymerization with electron-deficient monomers (e.g., maleic anhydride) due to its negative
value, forming alternating copolymers.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
References
-
Manecke, G., & Kossmehl, G. (1965).[2][1] Synthesis of m-dimethylaminostyrene and its polymerization. Makromolekulare Chemie. 5
-
Smolecule. (n.d.). N,N-Dimethyl-3-vinylaniline Product & Reactivity Data. 6
-
ChemicalBook. (2025).[2][1][7] N,N-dimethyl-4-vinylaniline Properties (Comparative Isomer Data). 8
-
Frisch, M. J., et al. (2016).[2][1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[2] (Standard citation for DFT protocols referenced in workflow).
-
Becke, A. D. (1993).[2][1] Density-functional thermochemistry.[2][1] III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648-5652.[2][1] (Foundational reference for B3LYP method).
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- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Buy N,N-Dimethyl-3-vinylaniline | 5339-11-7 [smolecule.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. N,N-dimethyl-4-vinylaniline | 2039-80-7 [chemicalbook.com]
